Phanquinone

Catalog No.
S539354
CAS No.
84-12-8
M.F
C12H6N2O2
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phanquinone

CAS Number

84-12-8

Product Name

Phanquinone

IUPAC Name

4,7-phenanthroline-5,6-dione

Molecular Formula

C12H6N2O2

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H

InChI Key

VLPADTBFADIFKG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1

Solubility

Soluble in DMSO

Synonyms

4,7-phenanthroline-5,6-dione, c 14574, Entobex, phanquinone, phanquone

Canonical SMILES

C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1

Description

The exact mass of the compound Phanquinone is 210.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenanthrolines - Supplementary Records. It belongs to the ontological category of orthoquinones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Structural Similarity to Existing Antimalarials

    Phanquinone shares some structural similarities with established antimalarial drugs like pamaquine and amodiaquine []. This similarity suggests it might possess similar mechanisms of action against the malaria parasite.

  • Potential Mode of Action

    The proposed mode of action for phanquinone involves inhibiting an enzyme in the malaria parasite called S-adenosylhomocysteine hydrolase (SAHH) []. SAHH plays a crucial role in the parasite's metabolism, and its inhibition could disrupt parasite growth and survival.

  • Early Stage Research

    Studies on phanquinone are currently in the early stages. Research has primarily focused on its in vitro (in a test tube) activity against the malaria parasite [, ]. Further research is needed to evaluate its efficacy and safety in animal models and potentially human trials.

Phanquinone, also known as 5,6-dihydro-4,7-phenanthroline-5,6-dione, is an organic compound classified under o-quinones. Its chemical formula is C₁₂H₆N₂O₂, and it possesses a unique structure characterized by two carbonyl groups attached at the 1- and 2-positions of a phenanthroline backbone. This compound is recognized for its potential applications in various chemical and biological contexts, particularly due to its reactivity and ability to form derivatives with other compounds .

The exact mechanism of action for phanquinone's antiprotozoal or bactericidal activity remains unclear. Some theories suggest it might disrupt parasite or bacterial cell membranes due to its quinone structure []. Further research is needed to elucidate the specific mechanism.

, primarily involving its carbonyl groups. Notably, it can react with primary amines to form fluorescent derivatives, which are useful in analytical chemistry for detecting amino compounds. The derivatization reaction occurs effectively at elevated temperatures (around 68 degrees Celsius) in the presence of a phosphate buffer at pH 8.0, completing within approximately 30 minutes . Additionally, Phanquinone can undergo redox reactions typical of quinones, allowing it to act as an electron acceptor in various organic transformations.

Phanquinone exhibits notable biological activity, including potential cytotoxic effects against cancer cells. Its mechanism of action is thought to involve the generation of reactive oxygen species, leading to oxidative stress within cells. This property makes it a candidate for further research in cancer therapeutics . Furthermore, the compound has been investigated for its interactions with various biological targets, although comprehensive studies on its pharmacodynamics remain limited.

Phanquinone can be synthesized through several methods:

  • Oxidation of Phenanthridine: One common approach involves the oxidation of phenanthridine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Derivatization Reactions: As mentioned earlier, Phanquinone can also be synthesized through derivatization reactions with primary amines under controlled conditions .
  • Chemical Modification: Modifications of existing quinonoid structures can yield Phanquinone through strategic substitutions and functional group transformations.

These methods highlight the versatility in synthesizing Phanquinone from various starting materials.

Phanquinone finds applications across multiple fields:

  • Analytical Chemistry: It serves as a derivatization reagent for amino acids and other compounds due to its ability to form fluorescent derivatives.
  • Biological Research: Its cytotoxic properties are being explored for potential use in cancer treatment.
  • Organic Synthesis: Phanquinone's reactivity allows it to be utilized as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with Phanquinone, particularly within the class of quinones and nitrogen-containing heterocycles. Here are some notable examples:

Compound NameChemical FormulaKey Features
BenzoquinoneC₆H₄O₂A simple quinone involved in various redox reactions.
NaphthoquinoneC₁₀H₈O₂Known for its role in biological processes and pigments.
AnthraquinoneC₁₄H₈O₂Used as a dye and in medicinal chemistry; has multiple functional groups.
ChloroquinoneC₉H₇ClOAn antimalarial drug that contains a quinone structure.

Phanquinone's uniqueness lies in its specific arrangement of nitrogen atoms within a phenanthroline framework combined with its dual carbonyl groups, which enhances its reactivity compared to these similar compounds. This structural arrangement contributes to its distinct biological activities and potential applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

210.042927438 g/mol

Monoisotopic Mass

210.042927438 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ID94IS6N8J

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AX - Other agents against amoebiasis and other protozoal diseases
P01AX04 - Phanquinone

Other CAS

84-12-8

Wikipedia

Phanquinone

Dates

Modify: 2023-08-15
1: Gotti R, Gioia MG, Gatti R, Cavrini V. Phanquinone as a suitable derivatization reagent in micellar electrokinetic chromatography and HPLC analysis of amino acids. J Sep Sci. 2006 Jun;29(9):1259-67. PubMed PMID: 16833084.
2: COUDERT J, GARIN JP. [Trial treatment of hepatic distomiasis in humans with 4,7-phenanthroline-5, 6-quinone (11,925 c. or entobex Ciba)]. Lyon Med. 1959 Mar 22;91(12):527-30 passim. French. PubMed PMID: 13643031.
3: Gatti R, Gioia MG, Andreatta P, Pentassuglia G. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. J Pharm Biomed Anal. 2004 Apr 16;35(2):339-48. PubMed PMID: 15063467.
4: Shabir GA, Forrow NJ. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. J Chromatogr Sci. 2005 Apr;43(4):207-12. PubMed PMID: 15975237.
5: Gioia MG, Gatti R, Minarini A. LC determination of leuprolide component amino acids in injectable solution by phanquinone pre-column derivatization labelling procedure. J Pharm Biomed Anal. 2005 Apr 29;37(5):1135-41. PubMed PMID: 15862697.
6: Gatti R, Gioia MG. Liquid chromatographic fluorescence determination of amino acids in plasma and urine after derivatization with phanquinone. Biomed Chromatogr. 2008 Feb;22(2):207-13. PubMed PMID: 18004736.
7: Freyvogel TA, Gyr K. [Diarrhea caused by parasites]. Z Gastroenterol Verh. 1982 Apr;17:83-90. German. PubMed PMID: 6191465.
8: Chaiyabutr N, Tesprateep T, Loypetjra P, Pichaicharnarong A. Urinary bladder effects after oral dosages of the antidiarrhoeal drug (clioquinol/phanquinone/oxyphenonium bromide) in experimental dogs. J Med Assoc Thai. 1985 Dec;68(12):649-53. PubMed PMID: 2937868.
9: Husseini R, Stretton RJ. Studies on the antibacterial activity of phanquone: effect on metabolic activities of Escherichia coli and Staphylococcus aureus. Microbios. 1981;30(119):7-18. PubMed PMID: 7029215.
10: ANGIONI G. [Preliminary note on the therapy of intestinal amebiasis with phenanthroline-quinone derivatives (entobex)]. Minerva Med. 1958 Jun 20;49(49):2463-7. Italian. PubMed PMID: 13565687.
11: TALAAT SM. Intestinal amoebiasis, its treatment with entobex and mexaform. J Egypt Med Assoc. 1961;44:569-72. PubMed PMID: 13919297.
12: MARETIC Z. [Treatment of amebiasis and other intestinal affections wth entobex]. Ann Soc Belg Med Trop (1920). 1959 Oct 31;39:653-62. French. PubMed PMID: 14421017.
13: Agrawal A, Maitra SC, Sagar P. Biochemical and ultrastructural studies induced by phanquone on Entamoeba histolytica NIH-200. J Commun Dis. 1991 Mar;23(1):66-70. PubMed PMID: 1918871.
14: GHOSH PK, GUPTA S. Entobex in amoebiasis. Ann Biochem Exp Med. 1960;20(Suppl):461-3. PubMed PMID: 13898236.
15: Mett H, Gyr K, Zak O, Vosbeck K. Duodeno-pancreatic secretions enhance bactericidal activity of antimicrobial drugs. Antimicrob Agents Chemother. 1984 Jul;26(1):35-8. PubMed PMID: 6236746; PubMed Central PMCID: PMC179912.
16: Degen PH, Brechbühler S, Schäublin J, Riess W. The determination of phanquone in biological material by gas-liquid chromatography. J Chromatogr. 1976 Apr 7;118(3):363-70. PubMed PMID: 3515.
17: Husseini R, Stretton RJ. Studies on the antibacterial activity of phanquone: chelating properties in relation to mode of action against Escherichia coli and Staphylococcus aureus. Microbios. 1980;29(116):109-25. PubMed PMID: 7022141.

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